molecular formula C18H12ClF3N2OS B14923298 5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B14923298
M. Wt: 396.8 g/mol
InChI Key: XSZOGUFHDXITCG-AUEPDCJTSA-N
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Description

N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde, trifluoroacetic acid, and thiourea. The reaction is carried out under acidic conditions and elevated temperatures to facilitate the cyclization process.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction between the thiazole derivative and 2-methoxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to promote the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to form secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and specificity, while the methoxyphenyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE can be compared with other thiazole derivatives, such as:

    N-[5-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE: Similar structure but with a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    N-[5-(4-CHLOROPHENYL)-4-(METHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE: Similar structure but with a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.

The uniqueness of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H12ClF3N2OS

Molecular Weight

396.8 g/mol

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C18H12ClF3N2OS/c1-25-14-5-3-2-4-12(14)10-23-17-24-16(18(20,21)22)15(26-17)11-6-8-13(19)9-7-11/h2-10H,1H3/b23-10+

InChI Key

XSZOGUFHDXITCG-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C=NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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